
3-Bromo-4-((3-fluorobenzyl)oxy)benzohydrazide
Vue d'ensemble
Description
“3-Bromo-4-((3-fluorobenzyl)oxy)benzohydrazide” is a chemical compound with the molecular formula C14H12BrFN2O2 . It has an average mass of 339.160 Da and a monoisotopic mass of 338.006622 Da .
Molecular Structure Analysis
The molecular structure of “3-Bromo-4-((3-fluorobenzyl)oxy)benzohydrazide” is represented by the SMILES string: c1cc(cc(c1)F)COc2ccc(cc2Br)C(=O)NN .Applications De Recherche Scientifique
1. Urease Inhibition and Molecular Docking Studies
3-Bromo-4-((3-fluorobenzyl)oxy)benzohydrazide derivatives have been studied for their urease inhibitory activities. One such study involved the synthesis of a new benzohydrazone compound and its oxovanadium complex, which showed significant inhibition of Helicobacter pylori urease, with an IC50 value of 36.5 μmol·L(-1). Molecular docking studies were performed to understand the inhibition mechanism (Qu et al., 2015).
2. Antimicrobial and Anticancer Potentials
Compounds derived from 3-Bromo-4-((3-fluorobenzyl)oxy)benzohydrazide have been evaluated for their antimicrobial and anticancer properties. One study synthesized a series of these derivatives and found them effective against various microbial strains and cancer cell lines. QSAR studies indicated the importance of electronic and topological parameters in describing their antimicrobial activity (Kumar et al., 2015).
3. Synthesis and Characterization for Antibacterial Properties
Another area of research is the synthesis and characterization of complexes with 3-Bromo-4-((3-fluorobenzyl)oxy)benzohydrazide ligands. Studies have synthesized oxidovanadium(V) complexes with these ligands, which exhibited remarkable antibacterial properties, comparable to Penicillin (Cai et al., 2020).
4. Antimycobacterial and Tuberculosis Enzyme Inhibition
Research on phthalazinyl derivatives of 3-Bromo-4-((3-fluorobenzyl)oxy)benzohydrazide has demonstrated potential in antimycobacterial activities and inhibition of Mycobacterium tuberculosis isocitrate lyase enzyme. These compounds showed effectiveness against various mycobacterial species and were not toxic to Vero cell lines (Sriram et al., 2009).
5. Applications in Tubulin Polymerization Inhibition
Studies have identified N′-(2-oxoindolin-3-ylidene)benzohydrazides, derived from 3-Bromo-4-((3-fluorobenzyl)oxy)benzohydrazide, as potent inducers of apoptosis and inhibitors of tubulin polymerization. These compounds were found to be highly active in growth inhibition assays against various cancer cell lines (Sirisoma et al., 2009).
Propriétés
IUPAC Name |
3-bromo-4-[(3-fluorophenyl)methoxy]benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2O2/c15-12-7-10(14(19)18-17)4-5-13(12)20-8-9-2-1-3-11(16)6-9/h1-7H,8,17H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTVAEMOXOIBNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)C(=O)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-((3-fluorobenzyl)oxy)benzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Oxa-7-azaspiro[3.4]octan-6-one, 8-phenyl-](/img/structure/B1445972.png)
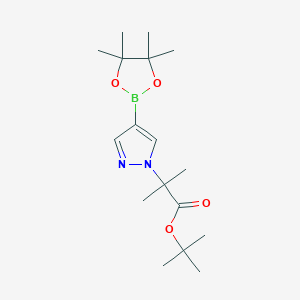


![1-Pyrrolidin-1-yl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethanone](/img/structure/B1445978.png)
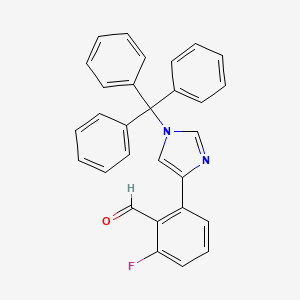

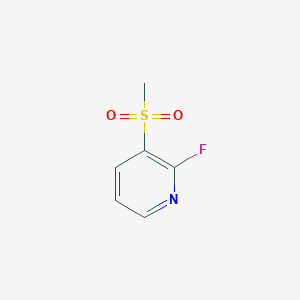

![1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-ol](/img/structure/B1445987.png)
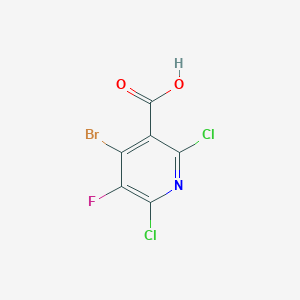

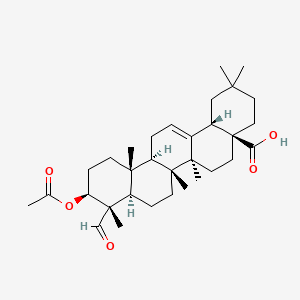
![3-bromo-5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1445992.png)